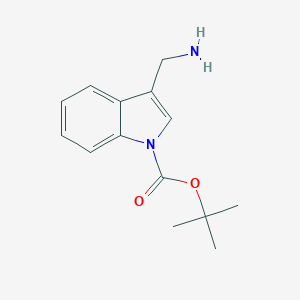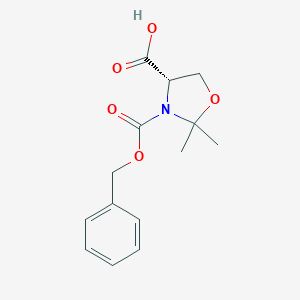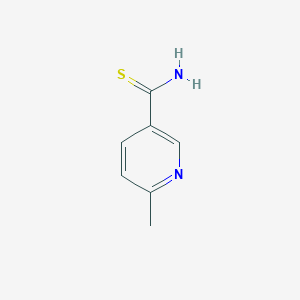![molecular formula C7H14N2 B070386 8-Azabicyclo[3.2.1]octan-3-amine CAS No. 174487-22-0](/img/structure/B70386.png)
8-Azabicyclo[3.2.1]octan-3-amine
概要
説明
The 8-Azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . It has a molecular weight of 182.3058 .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of 8-Azabicyclo[3.2.1]octan-3-amine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .科学的研究の応用
Synthesis of Structural Analogs of Epibatidine : A method for preparing 8-azabicyclo[3.2.1]octan-3-one derivatives, analogs of epibatidine, which is significant in pharmaceutical research (Babkin et al., 2015).
Preparation of Functionalized 8-oxa-6-azabicyclo[3.2.1]octanes : Efficient preparation methods for these compounds, important in the study of zoanthamine alkaloids, exhibiting various biological activities (Williams, Patnaik, & Cortez, 2007).
α7 Nicotinic Acetylcholine Receptor Activity : Design and preparation of new azabicyclic amines for drug discovery programs targeting cognitive deficits in schizophrenia, demonstrating significant receptor activity (Walker, Acker, Jacobsen, & Wishka, 2008).
Palladium-Catalysed Aminocarbonylation : Use in the aminocarbonylation of various iodides, producing N-acylnortropane derivatives of biological importance (Kollár, Erdélyi, Rasheed, & Takács, 2021).
Synthesis of Muscarinic Activity Compounds : Research on aromatic compounds with a cyclic amine, 1-azabicyclo[3.3.0]octane ring, for potential use in treating Alzheimer's disease (Suzuki, Uesaka, Hamajima, & Ikami, 1999).
Enantioselective Construction of the 8-azabicyclo[3.2.1]octane Scaffold : Focus on stereoselective preparation methods, significant in the production of tropane alkaloids with varied biological activities (Rodríguez et al., 2021).
Preparation of Unsymmetrical Ureas : A library of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold, highlighting the versatility of this compound in synthesizing a variety of structures (Agarkov & Gilbertson, 2008).
Dopamine Transporter Inhibitors : Development of dopamine transporter inhibitors using the 8-azabicyclo[3.2.1]octane structure, important in neuroscience and pharmacology (Quirante, Vila, Bonjoch, Kozikowski, & Johnson, 2004).
NK1 Antagonists : Research on 8-azabicyclo[3.2.1]octane amine hNK1 antagonists, showing potential in medical applications (Thomson et al., 2006).
Synthesis of Azatropanes : Efficient synthesis from pyroglutamic acid, evaluated for affinity at D2 and 5-HT2A receptors, significant in developing treatments for neurological disorders (Singh et al., 2007).
Safety and Hazards
特性
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERCTXGMBRAWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azabicyclo[3.2.1]octan-3-amine | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


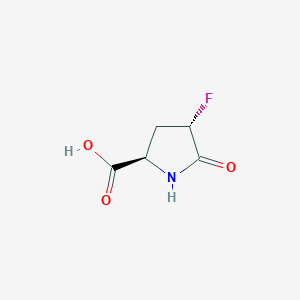
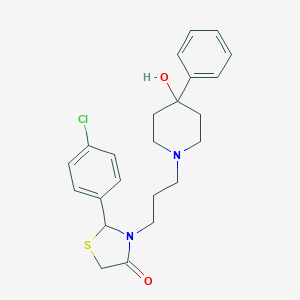




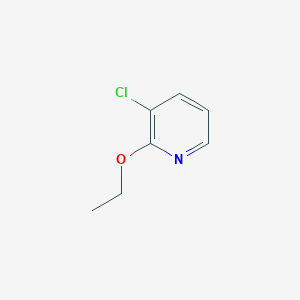
![1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole](/img/structure/B70324.png)
![1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B70325.png)
![1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one](/img/structure/B70326.png)

